N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a methylphenyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with pentanoyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
Uniqueness
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]pentanamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-4-5-18(21)19-14-17(20-10-12-22-13-11-20)16-8-6-15(2)7-9-16/h6-9,17H,3-5,10-14H2,1-2H3,(H,19,21) |
InChI Key |
UQWQKIUIEBZOLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
Origin of Product |
United States |
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